molecular formula C20H28N2O3 B12555492 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester CAS No. 169206-68-2

2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester

Cat. No.: B12555492
CAS No.: 169206-68-2
M. Wt: 344.4 g/mol
InChI Key: FMANXNXQZILGNX-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a carboxylic acid ester group. It is commonly used in various scientific research applications due to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with a carboxylic acid derivative under controlled conditions. The reaction often requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-benzyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)22(15-20)14-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMANXNXQZILGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134116
Record name 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169206-68-2
Record name 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169206-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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